

A Comparative Guide to Intracavernous and Intraurethral Alprostadil for Erectile Dysfunction

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two localized alprostadil delivery methods for the treatment of erectile dysfunction (ED): intracavernous injection (ICI) and intraurethral suppository (MUSE). The following analysis is based on data from patient preference studies, offering a quantitative and qualitative overview of efficacy, safety, and patient-reported outcomes.

At a Glance: Key Findings

Direct comparative studies indicate that while intracavernous alprostadil is generally more effective, intraurethral alprostadil is often perceived as easier to use and less invasive.[1][2] Patient preference tends to lean towards the method that provides a satisfactory erection for sexual intercourse, with efficacy often being the deciding factor.

Quantitative Comparison of Intracavernous vs. Intraurethral Alprostadil

The following tables summarize the key quantitative data from comparative studies.

Table 1: Efficacy



Parameter	Intracavernous Alprostadil (ICI)	Intraurethral Alprostadil (MUSE)	Study
Administrations resulting in intercourse-sufficient erection	82.5%	53.0%	[3]
Patients achieving at least one intercourse-sufficient erection	92.6%	61.8%	[3]
Patients achieving ≥75% of erections sufficient for intercourse	75%	36.8%	[3]
Overall response rate	70%	43%	[4]
Complete rigid erections	48%	10%	[4]
Successful intercourse at least once during home treatment	87%	53%	[1]
Intercourse reported after home administration	85%	55%	[1]
Erection quality rated as "good" or "very good"	Not specified, but markedly higher	10%	
Erection quality rated as "poor"	12%	70%	

Table 2: Patient Preference and Satisfaction



Parameter	Intracavernous Alprostadil (ICI)	Intraurethral Alprostadil (MUSE)	Study
Patient Preference	Preferred by more patients	Less preferred	[3]
Patient Satisfaction	Greater	Lower	[3]
Overall Satisfaction Rate	78.3% (long-term use)	30%	[5]
"Extremely" or "Moderately" Satisfied	33%	~1%	
"Not satisfied at all"	19%	70%	
Partner Satisfaction	Greater	Lower	[3]
Ease of Home Treatment	90% rated as easy	40% rated as easy	[1]
Withdrawal rate from study	17%	67%	[1]

Table 3: Adverse Events

Adverse Event	Intracavernous Alprostadil (ICI)	Intraurethral Alprostadil (MUSE)	Study
Penile Pain (in-office)	20.0%	30.5%	[3]
Penile Pain (at-home)	33.8%	25.0%	[3]
Penile Pain/Burning	10.6%	31.4%	[4]
Systemic Side Effects (dizziness, hypotension, syncope)	Not reported	6.8%	[4]
Urethral Bleeding	Not applicable	4.8%	[4]



Experimental Protocols Crossover, Randomized, Open-Label Multicenter Study[3]

- Objective: To compare the efficacy, safety, and patient preference of intracavernous alprostadil (EDEX/Viridal) with intraurethral alprostadil (MUSE).
- Participants: 111 patients with erectile dysfunction of at least 6 months' duration.
- Methodology:
 - In-office Dose Titration: All patients underwent dose titration with both medications to determine the optimal dose.
 - At-home Treatment Phase: Patients were randomized to a sequence of at-home treatments with both medications in a crossover design.
 - Data Collection: Patients recorded the efficacy of each administration and any adverse events. Patient and partner satisfaction and preference were assessed at the end of the study.
- Dosage:
 - Intracavernous: Mean dose of 26.1 μg (most frequently 40 μg).
 - Intraurethral: Mean dose of 922.5 μg (most frequently 1000 μg).

Prospective Randomized Study[1]

- Objective: To compare the medicated urethral system for erection (MUSE) with standard intracavernous prostaglandin E1 (PGE1).
- Participants: 60 men with organic erectile dysfunction.
- Methodology:



- Randomization: Patients were prospectively randomized to receive either 20 μg of intracavernous PGE1 or 1 mg of MUSE.
- In-clinic Assessment: Response to the drugs was recorded in an outpatient clinic.
- Home-treatment Program: All patients continued a home-treatment program for 3 months.
- Data Collection: Patients recorded the grade of erection, occurrence of sexual intercourse, and any adverse reactions in diaries after each home administration. Comfort and ease of administration were also recorded.

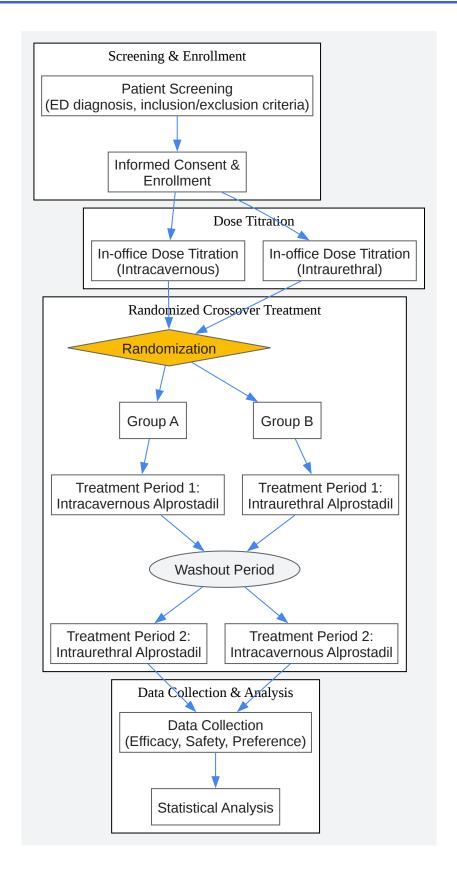
Signaling Pathway and Experimental Workflow Alprostadil Signaling Pathway

Alprostadil is a synthetic form of prostaglandin E1 (PGE1).[6][7][8] Its mechanism of action involves binding to PGE1 receptors on smooth muscle cells. This binding activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[6][8] Elevated cAMP levels lead to the activation of protein kinase A, resulting in the phosphorylation of proteins that sequester intracellular calcium and decrease calcium influx. The reduced intracellular calcium concentration causes smooth muscle relaxation in the penile arteries and trabecular tissue, leading to increased blood flow into the corpora cavernosa and subsequent erection.[8]









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- To cite this document: BenchChem. [A Comparative Guide to Intracavernous and Intraurethral Alprostadil for Erectile Dysfunction]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b1234552#patient-preference-studies-comparing-intracavernous-vs-intraurethral-alprostadil]

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